

Recoflavone structure-activity relationship studies

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Compound Focus: Recoflavone

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Anticancer Activity & Mechanism of Action

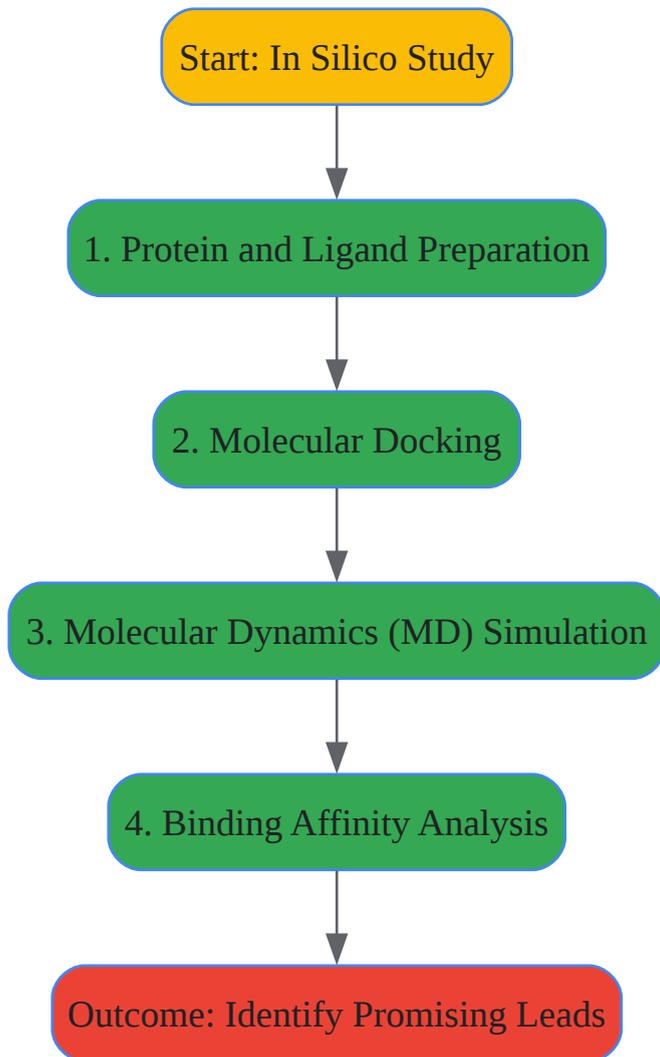
Recent molecular modeling studies indicate that **Recoflavone** is a promising anticancer lead compound. The table below summarizes its reported inhibitory activity against key cyclin-dependent kinases (CDKs) [1].

Protein Target	Reported Activity	Experimental Method	Key Finding
CDK2	Promising inhibitor [1]	Molecular Docking & Molecular Dynamics (MD) Simulation	One of the compounds with the lowest binding energy against CDK2 [1].
CDK9	Promising inhibitor [1]	Molecular Docking & Molecular Dynamics (MD) Simulation	One of the compounds with the lowest binding energy against CDK9 [1].

Biological Context: CDK2 and CDK9 are serine/threonine kinases that play critical roles in cell cycle progression and transcription regulation, respectively. Inhibiting these kinases can induce cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets [1].

Detailed Experimental Protocols

The primary data for **Recoflavone** comes from a computational study. The following workflow outlines the key steps for this type of analysis [1].



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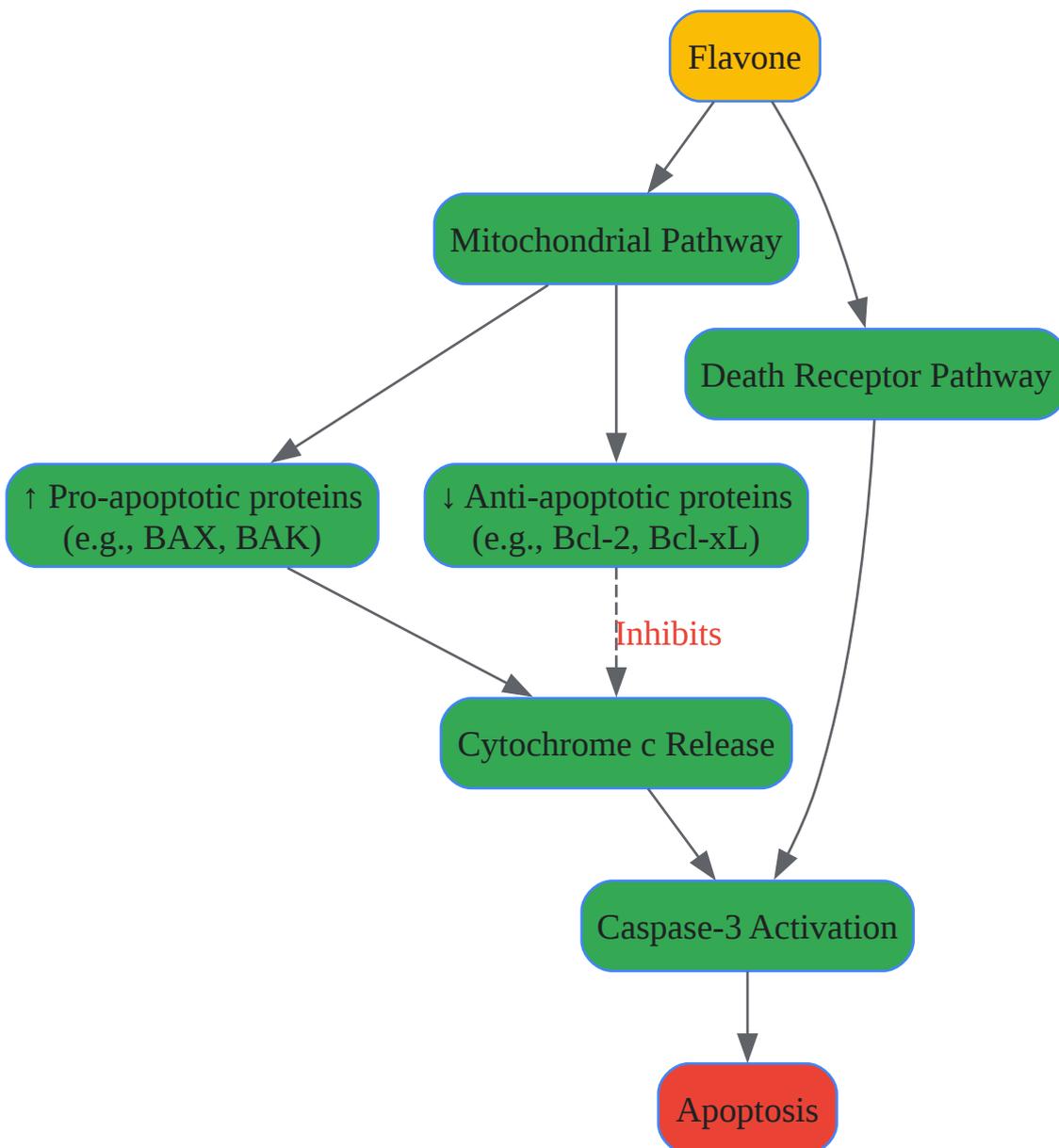
Methodology Details:

- **Molecular Docking:** This computational technique predicts the preferred orientation of a small molecule (like **Recoflavone**) when bound to a target protein (like CDK2/CDK9). The goal is to predict the binding affinity, often scored by a docking score that estimates the strength of the interaction. In the cited study, **Recoflavone** was identified as having one of the lowest binding energies against the targets [1].

- **Molecular Dynamics (MD) Simulation:** This method simulates the physical movements of atoms and molecules over time. It is used to assess the stability of the protein-ligand complex derived from docking and to understand conformational changes. The stability of **Recoflavone** bound to CDK2/CDK9 during MD simulation reinforced its potential as a lead compound [1].

Signaling Pathways in Flavone Anticancer Activity

While not specific to **Recoflavone**, flavones as a class are known to induce cancer cell death (apoptosis) through multiple signaling pathways. The diagram below illustrates these common mechanisms, which provide context for **Recoflavone**'s potential actions [2].



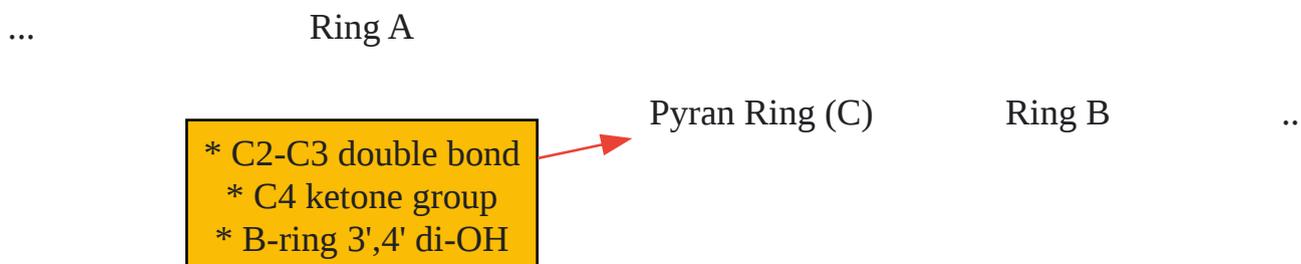
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Pathway Key Points:

- **Key Proteins:** Flavones can modulate the activity of crucial protein families, including the **Bcl-2 family** (regulates mitochondrial membrane integrity) and **Caspases** (executioner proteins of apoptosis) [2].
- **Tumor Suppressor p53:** Some flavones can activate the p53 pathway, a central regulator of the cellular response to stress and DNA damage, which can lead to cell cycle arrest and apoptosis [2].
- **Transcription Factors:** Pathways involving **NF-κB** (often pro-survival) and **Akt/PI3K** (a key survival signal) are also common targets for flavonoids, and their inhibition can promote cell death [2].

Flavone Structure-Activity Relationship Overview

Although a dedicated SAR for **Recoflavone** is not available, general structural features important for the anticancer activity of flavones have been identified. The chemical structure below shows the common flavone scaffold with key SAR positions labeled [2].



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Key SAR Insights for Anticancer Activity [2]:

- **C2-C3 Double Bond:** The presence of a double bond between C2 and C3 (part of the C-ring) is critical for potent antiproliferative activity.
- **B-ring Catechol Group:** A di-hydroxy (catechol) group at the **3' and 4' positions** on the B-ring significantly enhances activity.
- **C4 Carbonyl Group:** The ketone group at the C4 position is important for activity, often involved in hydrogen bonding with the target protein.

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References

1. Docking and Molecular Dynamics Studies on Anticancer Activities of... [pubmed.ncbi.nlm.nih.gov]
2. Six Selected Flavones and Their Related Signaling Pathways ... [pmc.ncbi.nlm.nih.gov]

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